molecular formula C7H7KO2P+ B12715144 Phosphinic acid, (2-methylphenyl)-, potassium salt CAS No. 175643-59-1

Phosphinic acid, (2-methylphenyl)-, potassium salt

Cat. No.: B12715144
CAS No.: 175643-59-1
M. Wt: 193.20 g/mol
InChI Key: RCMUDHAMDGVJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, (2-methylphenyl)-, potassium salt is a chemical compound with the molecular formula C7H9KO2P. It is a potassium salt derivative of phosphinic acid, where the phosphinic acid group is bonded to a 2-methylphenyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, (2-methylphenyl)-, potassium salt can be synthesized through several methods. One common method involves the reaction of 2-methylphenylphosphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-methylphenyl)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids.

Scientific Research Applications

Phosphinic acid, (2-methylphenyl)-, potassium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which phosphinic acid, (2-methylphenyl)-, potassium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can lead to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, phenyl-, potassium salt
  • Phosphinic acid, (4-methylphenyl)-, potassium salt
  • Phosphinic acid, (2-chlorophenyl)-, potassium salt

Uniqueness

Phosphinic acid, (2-methylphenyl)-, potassium salt is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

175643-59-1

Molecular Formula

C7H7KO2P+

Molecular Weight

193.20 g/mol

IUPAC Name

potassium;(2-methylphenyl)-oxido-oxophosphanium

InChI

InChI=1S/C7H7O2P.K/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3;/q;+1

InChI Key

RCMUDHAMDGVJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1[P+](=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.